

# A Technical Guide to the Spectroscopic Data of N-(2-Carboxyphenyl)Phthalimide

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## Compound of Interest

Compound Name: *N*-(2-Carboxyphenyl)Phthalimide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-(2-Carboxyphenyl)Phthalimide**, a molecule of interest in various fields of chemical and pharmaceutical research. This document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, detailed experimental protocols for these analyses, and a visualization of its synthetic pathway.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **N-(2-Carboxyphenyl)Phthalimide**.

### Nuclear Magnetic Resonance (NMR) Data

<sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~10-13	Singlet (broad)	1H	-COOH
~8.1-7.8	Multiplet	4H	Aromatic H (Phthalimide moiety)
~7.7-7.4	Multiplet	4H	Aromatic H (Carboxyphenyl moiety)

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~167	C=O (Carboxylic acid)
~165	C=O (Phthalimide)
~135-120	Aromatic C
~132	Quaternary Aromatic C (Phthalimide)
~130	Quaternary Aromatic C (Carboxyphenyl)

## Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid)
1780-1720	Strong	C=O stretch (asymmetric, Phthalimide)
1710-1680	Strong	C=O stretch (symmetric, Phthalimide)
1700-1680	Strong	C=O stretch (Carboxylic acid)
1600-1450	Medium	C=C stretch (Aromatic)
1300-1200	Strong	C-N stretch (Imide)
~900	Broad	O-H bend (Carboxylic acid)

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

### Synthesis of N-(2-Carboxyphenyl)Phthalimide

**N-(2-Carboxyphenyl)Phthalimide** can be synthesized via the condensation reaction of phthalic anhydride and 2-aminobenzoic acid.

Materials:

- Phthalic anhydride
- 2-Aminobenzoic acid
- Glacial acetic acid (solvent)

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of phthalic anhydride and 2-aminobenzoic acid in a minimal amount of glacial acetic acid.

- Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the cooled mixture into a beaker of cold water to precipitate the product.
- Collect the solid product by vacuum filtration and wash with cold water to remove any remaining acetic acid.
- Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure **N-(2-Carboxyphenyl)Phthalimide**.
- Dry the purified product in a vacuum oven.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

- A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

- Dissolve approximately 5-10 mg of **N-(2-Carboxyphenyl)Phthalimide** in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

<sup>1</sup>H NMR Spectroscopy Parameters:

- Pulse Sequence: A standard single-pulse sequence.
- Number of Scans: 16-64 scans are typically sufficient.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: A range covering from approximately -1 to 14 ppm.

<sup>13</sup>C NMR Spectroscopy Parameters:

- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of  $^{13}\text{C}$ .
- Relaxation Delay: 2-5 seconds.
- Spectral Width: A range covering from approximately 0 to 200 ppm.

## Infrared (IR) Spectroscopy

Instrumentation:

- A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

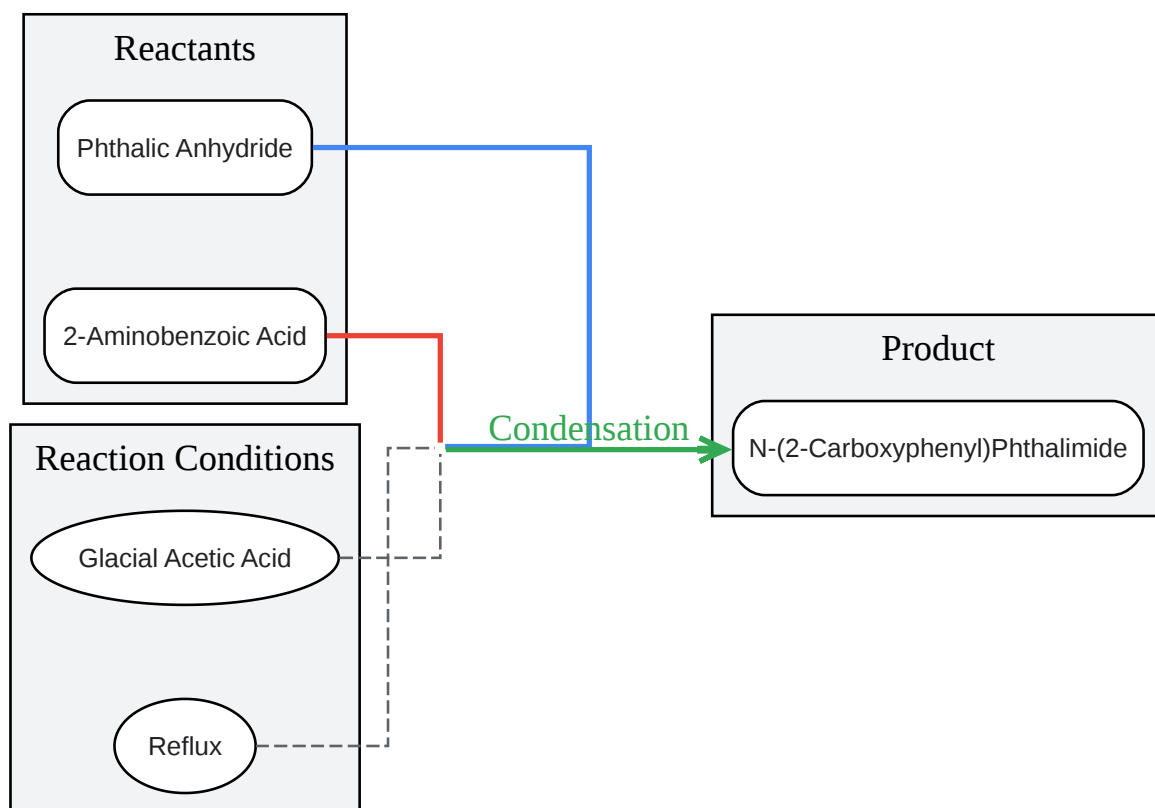
- Thoroughly grind a small amount (1-2 mg) of the solid **N-(2-Carboxyphenyl)Phthalimide** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Record the spectrum, typically in the range of 4000 to 400  $\text{cm}^{-1}$ .
- Collect a background spectrum of the empty sample holder (or a pure KBr pellet) to subtract from the sample spectrum.

## Mandatory Visualizations

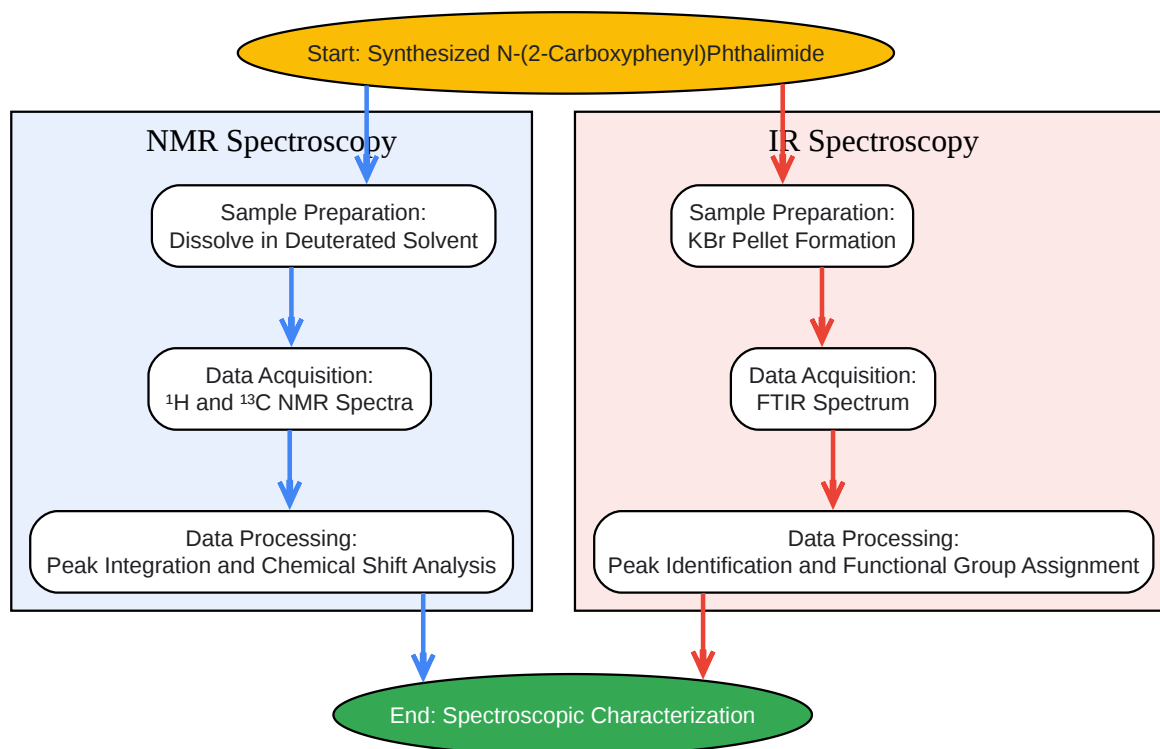
### Synthesis of N-(2-Carboxyphenyl)Phthalimide



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Caption: Synthetic pathway for **N-(2-Carboxyphenyl)Phthalimide**.

## Experimental Workflow for Spectroscopic Analysis



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Caption: Workflow for NMR and IR spectroscopic analysis.

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